Cas no 1341037-28-2 (7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate)

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylateは、複雑なイミダゾジアゼピン骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性物質の合成において重要な役割を果たす可能性があります。tert-ブチル基とエチルエステル基の存在により、分子の立体障害と溶解性が最適化されており、反応性や安定性が向上しています。特に、ジアゼピン環とイミダゾール環の融合構造は、特定の受容体に対する選択性や結合親和性に寄与する可能性があります。この化合物は、創薬研究において新規リガンドや酵素阻害剤の開発に有用なスキャフォールドとして期待されています。

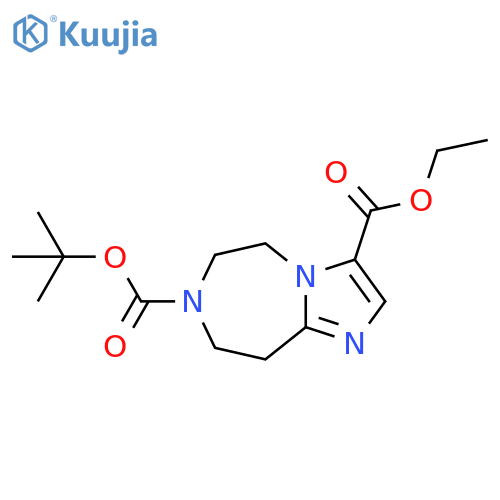

1341037-28-2 structure

商品名:7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate

CAS番号:1341037-28-2

MF:C15H23N3O4

メガワット:309.360823869705

MDL:MFCD27997387

CID:4585547

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate

- 7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate(WX141024)

- 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester

- 7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate

-

- MDL: MFCD27997387

- インチ: 1S/C15H23N3O4/c1-5-21-13(19)11-10-16-12-6-7-17(8-9-18(11)12)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3

- InChIKey: NNBCUGSHQIGJSO-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC2=NC=C(C(OCC)=O)N2CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 6

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B789578-5mg |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 5mg |

$ 70.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107981-250mg |

7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate |

1341037-28-2 | 95+% | 250mg |

¥5569.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107981-100mg |

7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate |

1341037-28-2 | 95+% | 100mg |

¥3579.00 | 2024-08-09 | |

| TRC | B789578-25mg |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 25mg |

$ 275.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D772036-100mg |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 95% | 100mg |

$405 | 2023-09-04 | |

| eNovation Chemicals LLC | D772036-250mg |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 95% | 250mg |

$690 | 2023-09-04 | |

| Chemenu | CM476748-1g |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 95%+ | 1g |

$1201 | 2023-03-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107981-1g |

7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate |

1341037-28-2 | 95+% | 1g |

¥11925.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D772036-1g |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-3,7(6H)-Dicarboxylate |

1341037-28-2 | 95% | 1g |

$1320 | 2023-09-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD335734-1g |

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate |

1341037-28-2 | 95+% | 1g |

¥9086.0 | 2023-04-03 |

7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

1341037-28-2 (7-Tert-Butyl 3-Ethyl 8,9-Dihydro-5H-Imidazo1,2-D1,4Diazepine-3,7(6H)-Dicarboxylate) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬